
2-Chloro-N-(2-ethenyl-6-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-ethenyl-6-ethylphenyl)acetamide is an organic compound with the molecular formula C11H14ClNO. It is a white crystalline powder that is slightly soluble in solvents such as ethanol and acetone but insoluble in water at room temperature . This compound is primarily used as an intermediate in the synthesis of various herbicides, including acetochlor and metolachlor .
Méthodes De Préparation
The synthesis of 2-Chloro-N-(2-ethenyl-6-ethylphenyl)acetamide involves several steps. One common method includes the following steps :
Starting Materials: Xylene and chloroacetic acid are added to a reaction kettle and heated to dissolve.
Reaction: The solution is transferred to another reaction kettle, where 2-methyl-6-ethylaniline is added. The mixture is stirred and phosphorus trichloride is added dropwise.
Heating: The reaction mixture is heated to facilitate the reaction.
Separation: Water is added, and the mixture is allowed to stand for separation. The xylene layer is moved to a crystallization kettle.
Crystallization: The product is crystallized and filtered to obtain this compound.
Analyse Des Réactions Chimiques
2-Chloro-N-(2-ethenyl-6-ethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding acids and amines.
Applications De Recherche Scientifique
2-Chloro-N-(2-ethenyl-6-ethylphenyl)acetamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of herbicides like acetochlor and metolachlor.
Biology and Medicine: Research into its potential biological activities and interactions with various biological targets.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-ethenyl-6-ethylphenyl)acetamide involves its interaction with specific molecular targets. As an intermediate in herbicide synthesis, it likely affects plant growth by interfering with essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific herbicide it is used to produce .
Comparaison Avec Des Composés Similaires
2-Chloro-N-(2-ethenyl-6-ethylphenyl)acetamide can be compared with other similar compounds, such as:
Acetochlor: Another herbicide intermediate with similar chemical properties.
Metolachlor: A related compound used in herbicide production.
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide: A structurally similar compound with comparable applications.
These compounds share similar chemical structures and applications but may differ in their specific uses and effectiveness in various industrial processes.
Propriétés
Numéro CAS |
917882-62-3 |
|---|---|
Formule moléculaire |
C12H14ClNO |
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
2-chloro-N-(2-ethenyl-6-ethylphenyl)acetamide |
InChI |
InChI=1S/C12H14ClNO/c1-3-9-6-5-7-10(4-2)12(9)14-11(15)8-13/h3,5-7H,1,4,8H2,2H3,(H,14,15) |
Clé InChI |
UMVZBWTUDVKTLL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)C=C)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


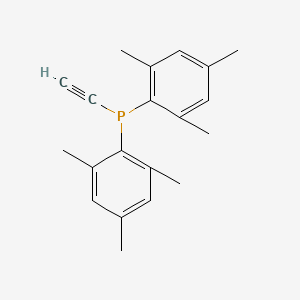
![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)
![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
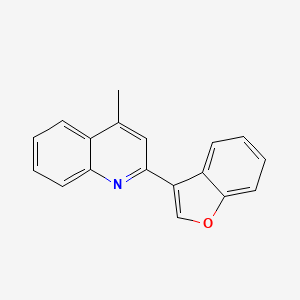
![2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide](/img/structure/B14205855.png)
amino}methyl)phenol](/img/structure/B14205863.png)
![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
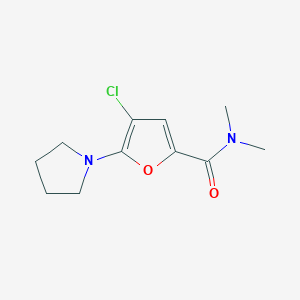
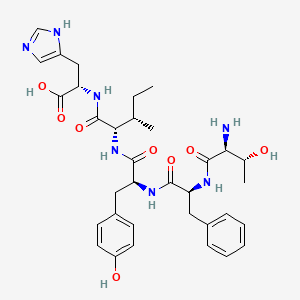
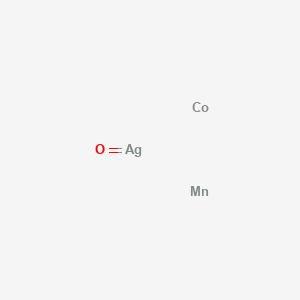
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
